7-(Trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
7-(Trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a trifluoromethyl group at the 7-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The 4(3h)-quinazolinone class of compounds, to which it belongs, has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The wide range of applications of 4(3h)-quinazolinones suggests that they may interact with their targets in a variety of ways, potentially altering cellular processes or enzymatic activity .
Biochemical Pathways
Given the broad applications of 4(3H)-quinazolinones, it is likely that multiple pathways could be affected, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The broad applications of 4(3h)-quinazolinones suggest that they may have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines as starting materials. The reaction proceeds under mild conditions, often at room temperature, and does not require the manipulation of carbon monoxide gas .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using a heterogeneous activated carbon fiber-supported palladium catalyst. This approach offers higher efficiency and allows for the recycling of the catalyst up to five times with minimal loss of activity .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .
Scientific Research Applications
7-(Trifluoromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: Lacks the trifluoromethyl group but shares the quinazolinone core.
2-(Trifluoromethyl)quinazolin-4(3H)-one: Similar structure with the trifluoromethyl group at the 2-position.
4,6,7-Trisubstituted Quinazoline Derivatives: Contain additional substituents that can enhance biological activity.
Uniqueness: 7-(Trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethyl group at the 7-position, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
7-(trifluoromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZFZZPLINSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562513 | |
Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-58-4 | |
Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 7-(Trifluoromethyl)quinazolin-4(3H)-one with sulfur-containing reagents?
A1: Research indicates that this compound derivatives readily react with sulfur-containing reagents like propargyl bromide and various allyl halides. [, ] This reaction leads to the formation of thioethers at the 2-position of the quinazolinone ring. These thioethers serve as valuable precursors for further cyclization reactions. For instance, reacting these thioethers with tellurium tetrahalides produces tellurofunctionalized thiazolinoquinazolines, demonstrating the versatility of these intermediates in constructing diverse heterocyclic systems. []
Q2: How does the structure of the allyl halide influence the cyclization outcome in reactions with this compound derived thioethers?
A2: The presence or absence of substituents on the allyl halide significantly impacts the cyclization pathway. [] When unsubstituted allyl, methallyl, or prenyl halides are employed, the reaction proceeds to form thiazolo[3,2-a]quinazolinium trihalides. Conversely, using cinnamyl halide, which has a phenyl substituent, leads to the formation of thiazino[3,2-a]quinazolinium trihalides. This difference highlights the role of steric and electronic factors in governing the regioselectivity of the halocyclization reaction.
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